molecular formula C16H20O3S B12600692 Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester CAS No. 651315-16-1

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester

Cat. No.: B12600692
CAS No.: 651315-16-1
M. Wt: 292.4 g/mol
InChI Key: YDVQILMEVKAVKO-UHFFFAOYSA-N
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Description

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester is a cyclohexane derivative with a ketone group at position 2, a phenylthio substituent at position 1, and an ethyl ester functional group. The molecular formula is C₁₆H₂₀O₃S, with a molecular weight of approximately 292.39 g/mol. This compound is likely utilized in organic synthesis or pharmaceutical intermediates due to its reactive ketone and ester moieties .

Properties

CAS No.

651315-16-1

Molecular Formula

C16H20O3S

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl 2-(2-oxo-1-phenylsulfanylcyclohexyl)acetate

InChI

InChI=1S/C16H20O3S/c1-2-19-15(18)12-16(11-7-6-10-14(16)17)20-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3

InChI Key

YDVQILMEVKAVKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCCC1=O)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

One-Kettle Synthesis

A notable method for synthesizing cyclohexaneacetic acid derivatives involves a "one kettle" approach, which simplifies the process by combining multiple steps into a single reaction vessel. This method is advantageous due to its ease of operation and high yield.

  • Process Overview :
    • Reagents : Hexamethylene sodium alkoxide, chloracetic acid sodium, and tetrabutylammonium bromide (TBAB) are used.
    • Conditions : The reaction is carried out in dry toluene at temperatures ranging from 70 to 100 °C.
    • Yield : This method reportedly achieves yields exceeding 90%, with low by-product formation.

Esterification with Dialkyl Carbonates

Another effective method for preparing esters involves the reaction of cyclohexaneacetic acid with dialkyl carbonates in an alcoholic solvent. This method is recognized for its environmentally friendly approach.

  • Process Overview :
    • Reagents : Cyclohexaneacetic acid and dialkyl carbonates (e.g., diethyl carbonate).
    • Conditions : The reaction occurs in an alcoholic solvent without the need for additional catalysts.
    • Yield : High conversion rates (>50%) of the organic acid to the corresponding ester can be achieved, with easy isolation of products.

Oxidative Methods

Oxidative methods utilizing toluene as a starting material have also been explored for synthesizing related compounds.

  • Process Overview :
    • Reagents : Toluene and oxygen in the presence of a copper catalyst.
    • Conditions : Controlled oxidative conditions facilitate the conversion of toluene derivatives into carboxylic acids, which can then be further processed into esters.
    • Yield : The effectiveness of this method can vary based on reaction conditions and catalyst efficiency.

The table below summarizes the key features of the discussed preparation methods:

Method Reagents Conditions Yield (%) Advantages
One-Kettle Synthesis Sodium alkoxide, chloracetic acid Dry toluene, 70-100 °C >90 Simplified process, high yield
Esterification with Carbonates Cyclohexaneacetic acid, carbonates Alcoholic solvent >50 Environmentally friendly
Oxidative Methods Toluene, oxygen Copper catalyst Variable Utilizes common starting material

Recent studies emphasize the importance of optimizing reaction conditions to enhance yields and minimize by-products. For instance, variations in temperature and reagent concentrations can significantly affect the efficiency of both one-kettle synthesis and esterification processes.

Additionally, ongoing research into greener synthesis routes continues to gain traction as industries seek sustainable practices in chemical manufacturing.

The preparation of cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester showcases a variety of synthetic strategies that cater to different industrial needs. The one-kettle synthesis method stands out for its efficiency and simplicity, while esterification with dialkyl carbonates offers an environmentally conscious alternative. Continued advancements in these methodologies will likely enhance their applicability in commercial settings.

Chemical Reactions Analysis

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ketone and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Ethyl (1-hydroxycyclohexyl)acetate 1-hydroxy group instead of 2-oxo, –SPh C₁₀H₁₈O₃ 186.25 Lacks sulfur; higher polarity
Allyl cyclohexaneacetate Allyl ester instead of ethyl ester C₁₁H₁₈O₂ 182.26 Increased reactivity due to allyl group
Cyclohexaneacetic acid, 5-(tert-butyl)-2-oxo-, ethyl ester tert-butyl at position 5 C₁₄H₂₄O₃ 240.34 Bulky substituent; higher steric hindrance
2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester Cyclopentanone core, 3-oxobutyl chain C₁₂H₁₈O₄ 226.27 Smaller ring size; additional ketone

Substituent Effects

  • Phenylthio (–SPh) vs. Hydroxy (–OH) : The sulfur atom in the target compound increases lipophilicity (logP ≈ 3.5 estimated) compared to the hydroxy analog (logP ≈ 1.8), impacting membrane permeability in biological systems .
  • Ethyl Ester vs. Allyl Ester : The ethyl ester (target) is less prone to hydrolysis than the allyl ester (), which may undergo Claisen rearrangements or oxidation .
  • tert-Butyl Substituent : The tert-butyl group in reduces solubility in polar solvents (e.g., water solubility <0.1 g/L) compared to the target compound .

Physical Properties

  • Boiling Point : The target compound’s boiling point is estimated at ~350°C (Joback method), similar to cyclohexanecarboxylic acid derivatives (). In contrast, the hydroxy analog () has a lower boiling point (~250°C) due to hydrogen bonding .
  • Solubility: The phenylthio group enhances solubility in nonpolar solvents (e.g., logP ≈ 3.5) compared to the dioxo derivative (), which is more polar (logP ≈ 1.2) .

Key Research Findings

  • Synthetic Methods: Analogous compounds like 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester () are synthesized via Michael additions, implying feasible routes for the target compound using vanadate catalysts or Lewis acids .
  • Thermodynamic Stability : The phenylthio group increases thermal stability (decomposition temperature >200°C) compared to allyl esters (), which degrade below 150°C .
  • Toxicity Data: Limited safety data exist for the target compound, but structurally similar esters (e.g., ) show low acute toxicity (LD₅₀ >2000 mg/kg in rats) .

Biological Activity

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and mutagenicity, supported by data tables and research findings.

Chemical Structure and Properties

The compound, also known by its IUPAC name, features a cyclohexane ring with an acetic acid moiety and a phenylthio group. Its molecular formula is C12H14O3SC_{12}H_{14}O_3S, which indicates the presence of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that cyclohexaneacetic acid derivatives exhibit significant antimicrobial properties. A study highlighted that the compound demonstrated activity against yeast-like microorganisms and fungi, with a minimum inhibitory concentration (MIC) ranging from approximately 3 to 25 µg/ml. The lethal dose (LD50) was found to be 6.6 mg/kg in mice when administered intraperitoneally .

Table 1: Antimicrobial Activity of Cyclohexaneacetic Acid Derivatives

Microorganism TypeMIC (µg/ml)LD50 (mg/kg)
Yeast-like fungi3 - 256.6

Cytotoxicity and Genotoxicity

The BlueScreen assay has been employed to assess the cytotoxicity and genotoxicity of cyclohexaneacetic acid, revealing negative results for both endpoints. This suggests that the compound does not exhibit significant cytotoxic effects at concentrations tested up to 5000 µg/plate in a bacterial reverse mutation assay (Ames test) . Furthermore, no increases in chromosomal aberrations were observed in human peripheral blood lymphocytes treated with the compound .

Table 2: Cytotoxic and Genotoxic Assessment

Assay TypeResult
BlueScreen AssayNegative for cytotoxicity
Ames TestNot mutagenic
Chromosomal Aberration StudyNo significant increases

Recent studies have suggested that cyclohexaneacetic acid derivatives may inhibit protein kinase C (PKC), a key enzyme involved in various cellular signaling pathways. This inhibition could explain some of the observed biological activities, particularly in relation to cell growth and differentiation processes .

Case Studies

  • In Vivo Studies : An investigation into the effects of cyclohexaneacetic acid on rodent models showed promising results in modulating inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.
  • In Vitro Studies : Cell line studies demonstrated that cyclohexaneacetic acid could reduce cell viability in certain cancer cell lines, suggesting its potential as an anticancer agent.

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